2-(2-Methoxyphenyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPNGWWGKAUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Methoxyphenyl Propan 2 Ol
Exploration of Direct Synthetic Pathways
The most prominent direct synthetic route to 2-(2-Methoxyphenyl)propan-2-ol (B2433418), a tertiary alcohol, involves the nucleophilic addition of a methyl group to the carbonyl carbon of a suitable ketone precursor.
Grignard Reaction: The primary method for synthesizing this compound is the Grignard reaction. byjus.com This involves treating 2'-methoxyacetophenone (B1218423) with a methylmagnesium halide, such as methylmagnesium bromide (CH₃MgBr). quora.com The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2'-methoxyacetophenone. libretexts.org This forms a magnesium alkoxide intermediate, which upon subsequent acidic workup (e.g., with aqueous NH₄Cl or dilute HCl), yields the final tertiary alcohol product, this compound. byjus.comquora.com Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent. libretexts.org
Friedel-Crafts Alkylation: A less common, alternative direct pathway is the Friedel-Crafts alkylation of anisole (B1667542) (methoxybenzene). This electrophilic aromatic substitution would theoretically involve reacting anisole with an isopropylating agent that can generate a tertiary carbocation, such as 2-chloropropane (B107684) or propene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). However, this method faces significant challenges. The methoxy (B1213986) group on anisole is an ortho-para directing group, leading to a mixture of products, with the para-substituted isomer often being the major product due to less steric hindrance. vedantu.com Therefore, isolating the desired ortho-isomer, this compound, would be difficult and result in low yields.
| Method | Precursors | Key Reagents | General Yield & Selectivity | Challenges |
|---|---|---|---|---|
| Grignard Reaction | 2'-Methoxyacetophenone, Methyl Halide, Magnesium | CH₃MgBr, Diethyl Ether/THF, H₃O⁺ | High Yield, High Regioselectivity | Requires anhydrous conditions; sensitive to acidic protons. numberanalytics.com |
| Friedel-Crafts Alkylation | Anisole, Isopropyl Halide/Propene | AlCl₃ (Lewis Acid) | Low Yield of Ortho Isomer | Poor regioselectivity (ortho/para mixture); potential for polyalkylation. vedantu.com |
Investigation of Indirect Routes and Precursor Chemistry
The efficiency of direct synthesis is highly dependent on the availability of the starting ketone. Therefore, the synthesis of the key precursor, 2'-methoxyacetophenone, is a critical step in an indirect, multi-step approach.
Precursor Synthesis via Friedel-Crafts Acylation: The most common industrial and laboratory method for preparing 2'-methoxyacetophenone is the Friedel-Crafts acylation of anisole. youtube.com In this reaction, anisole is treated with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. vedantu.com The reaction is an electrophilic aromatic substitution where the acylium ion (CH₃CO⁺), generated from the acylating agent and Lewis acid, attacks the electron-rich aromatic ring of anisole. vedantu.com As the methoxy group is an ortho-para director, this reaction yields a mixture of 2'-methoxyacetophenone (the ortho product) and 4'-methoxyacetophenone (B371526) (the para product). vedantu.combas.bg The two isomers must then be separated, usually by distillation under reduced pressure or chromatography. oc-praktikum.de
Stereoselective Synthesis and Chiral Resolution Techniques
It is fundamentally important to note that this compound is an achiral molecule. Its central carbinol carbon is bonded to two identical methyl groups, meaning it does not have a stereocenter and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis and chiral resolution are highly relevant for structurally similar chiral analogs, such as the secondary alcohol 1-(2-methoxyphenyl)propan-2-ol (B107072) or other chiral benzyl (B1604629) alcohols. researchgate.net
Enantioselective Catalytic Approaches in Propanol (B110389) Synthesis
For related chiral alcohols, enantioselective synthesis is crucial for producing a single, desired enantiomer. This is often achieved through the asymmetric reduction of a corresponding prochiral ketone.
Biocatalysis, using whole-cell biocatalysts like Saccharomyces cerevisiae or isolated enzymes such as alcohol dehydrogenases (ADHs), can achieve high enantioselectivity in the reduction of aromatic ketones to chiral alcohols. researchgate.netuni-pannon.hu For example, the transformation of o-methoxy-acetophenone using certain biocatalysts can yield optically pure (S)-(-)-1-(2-methoxyphenyl)-ethanol. researchgate.net These enzymatic processes are valued for their high selectivity and operation under mild conditions. researchgate.net
Advanced Chromatographic Methods for Enantiomer Separation
When a synthesis results in a racemic mixture (an equal mix of two enantiomers) of a chiral alcohol, advanced chromatographic techniques are employed for their separation.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for resolving enantiomers. One approach involves reacting the racemic alcohol with a chiral derivatizing agent to form a pair of diastereomers. tcichemicals.comaocs.org Since diastereomers have different physical properties, they can be separated using standard chromatography on a non-chiral stationary phase like silica (B1680970) gel. tcichemicals.com Alternatively, the racemic mixture can be passed directly through a column containing a chiral stationary phase (CSP). nih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. nih.gov
Chiral Gas Chromatography (GC): For volatile alcohols, GC with a chiral stationary phase can be used to resolve enantiomers, sometimes without the need for prior derivatization. nih.gov For instance, new stationary phases based on diproline chiral selectors have been shown to effectively resolve racemic aromatic alcohols. nih.gov
Design and Implementation of Sustainable Synthetic Processes
Modern chemical synthesis emphasizes the use of "green" methodologies to minimize environmental impact and improve safety.
Sustainable Grignard Reactions: While highly effective, traditional Grignard reactions use volatile and flammable ether solvents and can be difficult to scale safely. numberanalytics.com Research into greener alternatives has explored using alternative solvents like 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from renewable resources, or developing aqueous-based, zinc-mediated processes that reduce the amount of organic solvent required. beyondbenign.orgumb.edu Furthermore, developing methods that avoid toxic metal catalysts, which are sometimes used in specific Grignard couplings, is a key sustainability goal. arxada.com An electro-organic approach using a magnesium electrode also presents a sustainable alternative that can enhance efficiency and reduce waste. researchgate.net
Greener Friedel-Crafts Acylation: The synthesis of the 2'-methoxyacetophenone precursor can also be made more sustainable. Traditional methods require stoichiometric amounts of AlCl₃, which generates significant acidic waste. Greener approaches focus on using reusable solid acid catalysts, such as certain zeolites or phosphotungstic acid, which can be easily recovered and recycled. bas.bg Performing the reaction under solvent-free conditions or in ionic liquids can also reduce the environmental footprint. bas.bg
| Approach | Catalyst/Solvent | Sustainability Advantage | Reference |
|---|---|---|---|
| Catalyst Replacement | Reusable solid acids (e.g., H₃PW₁₂O₄₀) | Minimizes corrosive waste, catalyst is recyclable. | bas.bg |
| Alternative Media | Ionic Liquids (e.g., [BPy]BF₄) | Low volatility, potential for catalyst recycling. | bas.bg |
| Solvent-Free Conditions | N/A (neat reaction) | Eliminates solvent waste, reduces processing steps. | bas.bg |
Reactivity Profiles and Mechanistic Investigations of 2 2 Methoxyphenyl Propan 2 Ol
Chemical Transformations Involving the Hydroxyl Group
The tertiary benzylic alcohol group is the primary site for several key transformations, including oxidation, reduction, and nucleophilic substitution. Its position on a tertiary carbon adjacent to an aromatic ring dictates the mechanisms and outcomes of these reactions.
Advanced Oxidation Reactions
Tertiary alcohols are generally resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. However, advanced and more forceful methods can achieve oxidation, often involving carbon-carbon bond cleavage. For tertiary benzylic alcohols like 2-(2-methoxyphenyl)propan-2-ol (B2433418), specific reagents can facilitate oxidative cleavage. One such method involves the use of hydroxylamine-O-sulfonic acid (HOSA), which enables a metal-free, one-pot C(sp²)–C(sp³) bond cleavage. rsc.org This reaction proceeds by converting the benzylic alcohol into a value-added nitrogen-containing motif, such as an aniline (B41778) or nitrile. rsc.org In the case of this compound, the reaction would likely lead to the formation of 2-methoxyaniline and acetone, representing a formal cleavage of the bond between the aromatic ring and the tertiary carbon.
Another approach involves harsh oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄). While KMnO₄ readily oxidizes alkylbenzenes that possess at least one benzylic hydrogen to form benzoic acids, it is generally ineffective for substrates lacking benzylic C-H bonds, such as t-butylbenzene. masterorganicchemistry.com However, under sufficiently forcing conditions, oxidative C-C bond cleavage can occur. For this compound, this could theoretically yield 2-methoxybenzoic acid and acetone.
Selective Reduction Chemistry
The selective reduction of the tertiary hydroxyl group in this compound to yield the corresponding alkane, 2-(2-methoxyphenyl)propane, is a deoxygenation reaction. A highly effective method for this transformation is catalytic transfer hydrogenolysis. This reaction can be performed using a palladium catalyst, such as palladium on carbon (Pd/C), with formic acid serving as the hydrogen donor. thieme-connect.comnih.gov The process has been shown to be efficient for primary, secondary, and especially tertiary benzylic alcohols, providing the corresponding hydrocarbon products in excellent yields. acs.orgepa.govdiva-portal.org The reaction is valued for its high chemoselectivity, targeting the benzylic hydroxyl group while leaving other functional groups intact. thieme-connect.com
Detailed Nucleophilic Substitution Pathways
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be protonated by an acid to form a good leaving group, water (H₂O). msu.edu this compound, being a tertiary benzylic alcohol, readily undergoes nucleophilic substitution via a unimolecular (Sₙ1) mechanism. masterorganicchemistry.comresearchgate.net
The Sₙ1 mechanism proceeds in two principal steps:
Formation of a Carbocation: The protonated alcohol dissociates, losing water to form a relatively stable tertiary benzylic carbocation. The stability of this intermediate is the driving force for the Sₙ1 pathway and is enhanced by both the tertiary nature of the carbon and resonance delocalization of the positive charge into the adjacent benzene (B151609) ring. chemistrysteps.comlibretexts.org The ortho-methoxy group further stabilizes this carbocation through its electron-donating resonance effect.
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which would typically lead to a racemic mixture of products if the carbon were a stereocenter. libretexts.orgmasterorganicchemistry.com
This pathway is favored with weak nucleophiles, such as halide ions from hydrohalic acids (e.g., HBr, HI). libretexts.org
Reactions on the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) group.
Regioselective Electrophilic Aromatic Substitution Studies
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the methoxy group and the 2-propyl-2-ol group.
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. It directs incoming electrophiles to positions 3 (ortho) and 5 (para).
2-Propyl-2-ol Group (-C(CH₃)₂OH): This is a bulky alkyl group, which is weakly activating and ortho-, para-directing. However, its primary influence is steric hindrance.
The combined effect is that the incoming electrophile will be directed primarily by the powerful methoxy group. The para position (C5) is the most favored site for substitution due to the significant steric hindrance imposed by the bulky tertiary alcohol group adjacent to the C3 ortho position. researchgate.net Therefore, reactions like bromination or nitration are expected to yield the 5-substituted product with high regioselectivity.
Functionalization and Derivatization of the Methoxy Group
The methoxy group itself can be chemically modified, most commonly through ether cleavage to yield a phenol (B47542). This reaction requires strong reagents due to the general stability of ethers. wikipedia.org The cleavage of aryl alkyl ethers, such as this compound, with strong acids like HBr or HI, or with potent Lewis acids like boron tribromide (BBr₃), consistently results in the formation of a phenol and an alkyl halide. masterorganicchemistry.comorganic-chemistry.org
The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (e.g., Br⁻) on the methyl carbon. The reaction does not proceed via attack on the aromatic carbon, as Sₙ2 reactions on sp²-hybridized carbons are highly unfavorable. libretexts.org The conditions required for ether cleavage (strong acid, heat) may also promote dehydration of the tertiary alcohol, potentially leading to side products.
Elucidation of Reaction Mechanisms
The reactivity of this compound is significantly governed by the interplay of its functional groups: the tertiary alcohol and the ortho-methoxy-substituted phenyl ring. Mechanistic studies focus on how these groups influence reaction pathways, particularly in transformations like dehydration and substitution, by modulating the stability of intermediates and transition states.
Impact of the ortho-Methoxy Substituent on Steric and Electronic Reactivity
The methoxy group (-OCH₃) at the ortho position of the phenyl ring is a critical determinant of the molecule's chemical behavior, exerting both electronic and steric effects that modulate reactivity. vulcanchem.com
Electronic Effects:
The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution. rug.nlifpenergiesnouvelles.fr When an electrophile attacks, the methoxy group can stabilize the resulting carbocation intermediate (the arenium ion) through resonance, with a particularly stable contributor where the positive charge is delocalized onto the oxygen atom, giving all atoms (except hydrogen) a complete octet. vulcanchem.comifpenergiesnouvelles.fr This stabilizing effect generally directs incoming electrophiles to the ortho and para positions. vulcanchem.com
Steric Effects:
The physical bulk of the ortho-methoxy group introduces significant steric hindrance around the adjacent propan-2-ol substituent and the neighboring position on the aromatic ring. vulcanchem.com This steric crowding can:
Hinder the approach of reagents to the tertiary alcohol and the ortho position of the ring.
Influence the conformation of the molecule, potentially affecting the orientation required for certain reaction pathways.
Affect reaction kinetics, as the steric hindrance can raise the energy of transition states. vulcanchem.com
The balance between these electronic and steric factors is crucial. While the electronic effect of the ortho-methoxy group might favor certain reaction pathways by stabilizing intermediates, the steric effect can simultaneously disfavor them by impeding reagent access. researchgate.netacs.org For example, in reactions where a bulky reagent needs to approach the benzylic position, the steric hindrance from the ortho-methoxy group could be the dominant factor, slowing the reaction rate compared to its para-substituted isomer, 2-(4-methoxyphenyl)propan-2-ol (B134755). vulcanchem.com
Kinetic and Thermodynamic Aspects of Critical Reactions
The kinetic and thermodynamic parameters of reactions involving this compound are directly influenced by the substituent effects discussed previously. A critical reaction for tertiary alcohols is acid-catalyzed dehydration to form an alkene.
The mechanism proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation intermediate. This step is typically the rate-determining step. The carbocation is then deprotonated to yield the alkene.
Thermodynamic Considerations:
The stability of the carbocation intermediate is a key thermodynamic factor. Studies on the acid-catalyzed cleavage of related lignin (B12514952) model compounds provide insight into the energetics. For example, the formation of a benzylic carbocation intermediate via dehydration is a thermodynamically unfavorable step. Research on a related guaiacylglycerol-β-guaiacyl ether (GG) model showed that the presence of a methoxy group can disrupt the resonance stabilization of the carbocation, leading to a higher free energy of formation compared to models without it. acs.org For one such process, the free energy change (ΔG) to form the carbocation intermediate was calculated to be 10.1 kcal/mol. acs.org This highlights the complex electronic influence where the inductive effect and potential disruption of coplanarity can counteract the expected resonance stabilization.
| Model Compound Type | Intermediate | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Phenolic Dimer (PD) | Benzylic Carbocation (PD-2) | 10.8 |
| Guaiacylglycerol-β-guaiacyl ether (GG) | Benzylic Carbocation (GG-2) | 10.1 |
| Non-phenolic Dimer (HH) | Benzylic Carbocation (HH-2) | 1.0 |
Kinetic Analysis:
While specific kinetic data for this compound is not extensively documented in readily available literature, a comparative analysis with its structural analogs is informative. For instance, kinetic studies on the dehydration of 2-(4-methylphenyl)propan-2-ol (B75277) show that the electron-donating methyl group lowers the activation energy for the reaction by approximately 15 kJ/mol compared to unsubstituted analogs due to stabilization of the carbocation transition state. A similar, and likely more pronounced, electronic stabilization would be expected from a methoxy group.
However, the ortho position of the methoxy group in this compound introduces steric hindrance that could potentially increase the activation energy compared to the para isomer. This interplay means that while the electronic effect activates the molecule towards dehydration, the steric effect may kinetically impede it.
| Reaction Type | Conditions | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| Oxidation | KMnO₄ | 3.2 x 10⁻⁴ | 68.5 |
| Esterification | Acetyl chloride | 1.8 x 10⁻³ | 45.2 |
| Dehydration | H₂SO₄ | 4.7 x 10⁻² | 32.1 |
This data for a structural analog illustrates the kinetic parameters for typical reactions of a tertiary benzylic alcohol. The acid-catalyzed dehydration is kinetically favored over other pathways like oxidation or esterification.
The data clearly shows that acid-catalyzed dehydration is the most kinetically favorable pathway for this class of compounds, possessing the lowest activation energy. For this compound, this reaction would be expected to be similarly prominent, with the precise rate being a function of the balance between the powerful electronic stabilization and the steric hindrance imparted by the ortho-methoxy group.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum provides precise information about the chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the equivalent methyl groups, and the hydroxyl proton. The aromatic region typically displays complex multiplets due to the ortho-substitution pattern on the benzene (B151609) ring.
Table 1: ¹H NMR Spectral Data for 2-(2-Methoxyphenyl)propan-2-ol (B2433418)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.20-7.40 | Multiplet | 2H | Aromatic protons (Ar-H) |
| ~6.80-7.00 | Multiplet | 2H | Aromatic protons (Ar-H) |
| ~3.85 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~2.50 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. Due to the ortho-substitution, all six carbons of the aromatic ring are chemically non-equivalent. The two methyl groups attached to the tertiary carbon are equivalent, resulting in a single signal. docbrown.infomagritek.com
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~155.6 | Aromatic C (C-O) |
| ~141.3 | Aromatic C (C-C(OH)) |
| ~128.3 | Aromatic C-H |
| ~126.1 | Aromatic C-H |
| ~120.8 | Aromatic C-H |
| ~110.4 | Aromatic C-H |
| ~72.2 | Tertiary Carbon (-C(OH)) |
| ~55.3 | Methoxy Carbon (-OCH₃) |
Note: Data compiled from typical values for similar structures and publicly available spectral databases. docbrown.info
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups present in the molecule through their characteristic vibrational frequencies.
The FTIR spectrum of this compound shows characteristic absorption bands confirming the presence of its key functional groups. A notable feature is the broad O-H stretching band, indicative of the alcohol group. nih.gov
Table 3: Key FTIR Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H Stretch | Alcohol (-OH) |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-3000 | C-H Stretch | Aliphatic (CH₃) |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Aryl Ether (asymmetric) |
Source: Data based on spectral information from public databases. nih.gov
Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds and the aromatic system. The spectrum for this compound is expected to show strong signals for the aromatic ring vibrations. nih.gov The profiling helps in confirming the skeletal structure of the compound. researchgate.net
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry provides information on the molecular weight and structural details based on the fragmentation pattern of the molecule upon ionization. uni-saarland.de For this compound (Molecular Weight: 166.22 g/mol ), the electron impact (EI) mass spectrum shows a characteristic pattern. nih.gov The molecular ion peak (M⁺˙) at m/z 166 is often weak or absent in the spectra of tertiary alcohols due to rapid fragmentation. libretexts.org
The fragmentation is dominated by alpha-cleavage, which involves the loss of a methyl radical (•CH₃) to form a highly stable oxonium ion.
Formation of m/z 151: The most prominent fragmentation pathway is the loss of a methyl group (15 Da), resulting in the base peak at m/z 151. C₁₀H₁₄O₂⁺˙ → [C₉H₁₁O₂]⁺ + •CH₃
Formation of m/z 133: This fragment can be formed by the subsequent loss of a water molecule (H₂O, 18 Da) from the m/z 151 ion. [C₉H₁₁O₂]⁺ → [C₉H₉O]⁺ + H₂O
Table 4: Major Mass Fragments of this compound
| m/z | Proposed Fragment Ion | Identity |
|---|---|---|
| 166 | [C₁₀H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 151 | [M - CH₃]⁺ | Base Peak |
| 133 | [M - CH₃ - H₂O]⁺ | Secondary Fragment |
Source: Fragmentation data from the NIST Mass Spectrometry Data Center. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted benzene ring, which acts as the principal chromophore. The methoxy (-OCH₃) and propan-2-ol [-C(CH₃)₂OH] substituents on the benzene ring influence the energy and intensity of these transitions.
The electronic spectrum of benzene itself exhibits three absorption bands, which are often referred to as the primary, secondary, and a third band at shorter wavelengths. up.ac.za The primary band around 200 nm and the secondary band around 260 nm are due to π → π* transitions. up.ac.za When substituents are added to the benzene ring, the positions and intensities of these bands can shift. up.ac.za
In the case of this compound, the methoxy group, an auxochrome, is an electron-donating group. This typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-electron system of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
The propan-2-ol group is generally considered to have a weaker electronic effect on the aromatic chromophore compared to the methoxy group. Its primary influence is through inductive effects. The ortho-positioning of the methoxy and propan-2-ol groups can also lead to steric hindrance, which may affect the planarity of the molecule and, consequently, the extent of conjugation and the characteristics of the UV-Vis spectrum. uomustansiriyah.edu.iq
Table of Expected UV-Vis Absorption Data
As specific experimental data is not available, the following table provides an estimated range for the primary absorption bands based on the analysis of substituted benzenes.
| Transition Type | Expected λmax Range (nm) | Notes |
| π → π* (Primary Band) | ~ 220 - 240 | Bathochromic shift from the benzene primary band (~204 nm) due to substituents. |
| π → π* (Secondary Band) | ~ 270 - 290 | Bathochromic shift from the benzene secondary band (~255 nm) with fine structure potentially obscured. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost.
Optimized Geometry and Electronic Structure Determination
A fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using a specified level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the calculation minimizes the energy of the molecule with respect to the positions of its nuclei. This process yields key geometric parameters. For 2-(2-Methoxyphenyl)propan-2-ol (B2433418), this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This table is illustrative. Actual values would require a specific DFT calculation to be performed.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (hydroxyl) | e.g., 1.43 Å |
| Bond Length | C-O (methoxy) | e.g., 1.36 Å |
| Bond Length | C-C (aromatic) | e.g., 1.39 Å |
| Bond Angle | C-O-H (hydroxyl) | e.g., 109.5° |
Prediction and Interpretation of Spectroscopic Parameters
DFT calculations can predict various spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. This helps in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, or twisting of bonds. Similarly, by using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org The spatial distribution of these orbitals indicates the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack.
Table 2: Hypothetical FMO Parameters for this compound Note: This table is illustrative. Actual values would require a specific DFT calculation to be performed.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | e.g., -5.8 eV |
| LUMO Energy | e.g., -0.9 eV |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. malayajournal.org It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, identifying them as sites for electrophilic interaction.
Topological Analysis (e.g., Electron Density Distribution, Non-Covalent Interactions)
Topological analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), examines the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize chemical bonding. gla.ac.uk By identifying critical points in the electron density, this method can locate atoms, bonds, rings, and cages within a molecular structure. It provides a rigorous definition of a chemical bond and can be used to analyze the nature of both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular packing and intermolecular interactions.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and changes shape at a given temperature. mdpi.com For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and determine their relative stabilities and the energy barriers for interconversion between them. This provides a dynamic picture of the molecule's behavior that is complementary to the static picture from geometry optimization.
Synthesis and Exploration of 2 2 Methoxyphenyl Propan 2 Ol Derivatives and Analogs
Design and Synthesis of Novel Substituted Derivatives
The design of novel derivatives of 2-(2-methoxyphenyl)propan-2-ol (B2433418) often involves the modification of the phenyl ring or the propanol (B110389) side chain to modulate the molecule's physicochemical properties and reactivity. vulcanchem.com A common strategy is the introduction of various substituents onto the aromatic ring, which can influence the electronic and steric environment of the molecule. brieflands.com
For instance, the synthesis of aryl-2-nitrovinyl derivatives has been explored, where the presence of a CH2OH group on the α-carbon of the nitro group generally leads to higher inhibitory effects in certain biological assays. brieflands.com The electronic properties and steric hindrance of these small molecules can affect their interaction with target sites. brieflands.com
Another approach involves the synthesis of more complex structures using this compound as a building block. For example, condensation reactions with other molecules can lead to the formation of larger, more functionalized derivatives. A specific instance is the reaction with 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol and 2-hydroxybenzaldehyde to produce 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. iucr.org
The synthesis of aminopropanols and their analogs represents another area of investigation. Continuous efforts have been dedicated to preparing structurally diverse analogs bearing a functionalized propane (B168953) skeleton. beilstein-journals.org This includes the stereoselective synthesis of syn-2-alkoxy-3-amino-3-arylpropan-1-ols through the reductive ring-opening of corresponding β-lactams. beilstein-journals.org
Furthermore, the development of piperazine (B1678402) derivatives has been a focus. A series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have been synthesized and evaluated for their biological activities. ingentaconnect.com These syntheses often involve multi-step reactions, starting from precursors like phenoxyethyl bromides and 1-ethoxycarbonylpiperazine. ingentaconnect.com
The following table provides a summary of selected synthesized derivatives and their key features:
| Derivative Class | Synthetic Approach | Key Structural Features | Reference |
| Aryl-2-nitrovinyl | Condensation and substitution | α,β–unsaturated nitro compounds with varied aryl substituents. | brieflands.com |
| Diazinan-5-ol | Condensation reaction | A complex heterocyclic structure formed from multiple components. | iucr.org |
| Aminopropanols | Reductive ring-opening of β-lactams | Functionalized propane skeleton with amino and alkoxy groups. | beilstein-journals.org |
| Piperazine Derivatives | Multi-step synthesis with phenoxyalkyl precursors | Piperazine ring connected to a substituted phenoxyalkyl chain. | ingentaconnect.com |
Structure-Reactivity Relationships in Functionalized Analogs
The relationship between the structure of this compound analogs and their reactivity is a critical area of study. The position and nature of substituents on the phenyl ring and modifications to the propanol side chain significantly impact the molecule's chemical behavior. vulcanchem.com
The methoxy (B1213986) group at the ortho position of the phenyl ring introduces both steric hindrance and electronic effects that modulate the compound's reactivity. vulcanchem.com Comparative studies with analogs such as the para-methoxy isomer highlight these effects. The para-isomer exhibits higher symmetry, which can influence crystalline packing, while the ortho-methoxy group can affect reaction kinetics due to steric hindrance. vulcanchem.com
In the case of aryl-2-nitrovinyl derivatives, the electronic properties of the substituents on the phenyl ring play a crucial role. For example, a methoxy group at the para position of the phenyl ring can increase the inhibitory potencies of these compounds in certain biological systems. brieflands.com
The reactivity of the hydroxyl group in analogs is also a key factor. For instance, in 2-(4-methoxyphenyl)propan-2-ol (B134755), the hydroxyl group can be substituted using reagents like thionyl chloride or phosphorus tribromide. The electron-donating resonance effect of the methoxy group enhances the reactivity of the aromatic ring compared to analogs with a methyl group.
The introduction of different functional groups can lead to varied reaction pathways. For example, 2-(4-methoxyphenyl)propan-2-ol can be oxidized to 4-methoxyacetophenone or reduced to 4-methoxyphenylpropan-2-amine using appropriate reagents.
The table below outlines the structure-reactivity relationships observed in various analogs:
| Analog | Structural Modification | Observed Reactivity/Property | Reference |
| 2-(4-Methoxyphenyl)propan-2-ol | Methoxy group at para position | Enhanced aromatic ring reactivity due to electron-donating effects. | |
| 2-(4-Methylphenyl)propan-2-ol (B75277) | Methyl group instead of methoxy | Different electronic effects compared to the methoxy analog. | |
| Aryl-2-nitrovinyl derivatives | Substituents on the phenyl ring | Electronic properties of substituents affect inhibitory potency. | brieflands.com |
| 1-(2-Methoxyphenyl)propan-2-ol (B107072) | Isomer with hydroxyl on C2 | Steric hindrance from ortho-methoxy group affects reaction kinetics. | vulcanchem.com |
Stereochemical Purity and Control in Derivative Synthesis
Achieving stereochemical purity is a significant challenge and a critical goal in the synthesis of derivatives of this compound, especially for applications where specific stereoisomers exhibit desired activity. The chiral center at the second carbon of the propanol chain means that enantiomers can have different biological interactions. vulcanchem.com
Several strategies are employed to control stereochemistry during synthesis. Asymmetric reduction of a ketone precursor is a common method. For example, the synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol can be achieved through the catalytic hydrogenation of 1-(2-methoxyphenyl)propan-2-one using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents to yield the R-enantiomer with high enantiomeric excess. vulcanchem.com
Another approach is the stereoselective synthesis of aminopropanol (B1366323) derivatives. The nonactivated trans-2-aryl-3-(hydroxymethyl)aziridines can be regio- and stereoselectively converted into anti-2-amino-3-aryl-3-methoxypropan-1-ols by heating in methanol. beilstein-journals.org
For industrial-scale production, enzymatic resolution is a sustainable option. Lipases or esterases can be used for the selective acylation of the secondary alcohol group, allowing for the isolation of the desired enantiomer. vulcanchem.com
In the synthesis of more complex derivatives, such as those with multiple chiral centers, controlling the stereochemistry becomes even more crucial. For example, in the synthesis of certain optically active 2,6-disubstituted alkylphenols, the incorporation of a cyclopropyl (B3062369) group introduced stereoselective effects on their properties. nih.gov
Research into the dynamic transfer of chirality has also been conducted, exploring the synthesis and chiral resolution of related molecular switches. rug.nl These studies contribute to a deeper understanding of how to control and manipulate stereochemistry in these systems.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecular Architectures
The molecular structure of 2-(2-Methoxyphenyl)propan-2-ol (B2433418) makes it a versatile precursor and building block for the synthesis of more complex molecules. The presence of a tertiary alcohol, a methoxy (B1213986) group, and an aromatic ring provides multiple reactive sites for functional group interconversion and carbon-carbon bond formation.
While direct applications in total synthesis are not widely documented for this specific isomer, its structural analogues are employed as key intermediates. For instance, related secondary alcohols like 1-(2-methoxyphenyl)propan-2-ol (B107072) serve as foundational components in the construction of larger organic molecules. acs.orgnih.gov Similarly, the regioisomer 2-(4-methoxyphenyl)propan-2-ol (B134755) is utilized as a precursor for pharmaceutical agents and has been employed in the total synthesis of bioactive natural products. researchgate.net
The key structural features of this compound and their synthetic potential are summarized below:
| Functional Group | Potential Transformations | Resulting Structures |
| Tertiary Alcohol | Dehydration, Substitution (e.g., with halogens), Etherification | Alkenes, Alkyl Halides, Ethers |
| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted Aromatic Compounds |
| Methoxy Group | Ether cleavage (e.g., with BBr₃) | Phenolic Compounds |
These transformations allow the compound to serve as a scaffold, where its core structure is strategically modified to build intricate molecular architectures essential for medicinal chemistry and materials science. mdpi.com
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
A critical aspect of modern organic synthesis is the control of stereochemistry, often achieved using chiral auxiliaries or ligands. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
The compound this compound is, by its nature, achiral . The carbon atom bearing the hydroxyl group is bonded to two identical methyl groups, meaning it does not have a stereocenter. Consequently, it cannot function as a chiral auxiliary or be resolved into enantiomers for use as a chiral ligand in asymmetric catalysis.
However, its structural isomers, such as 1-(2-methoxyphenyl)propan-2-ol , are chiral. google.com This secondary alcohol possesses a stereocenter at the carbon bearing the hydroxyl group and can be separated into its (R) and (S) enantiomers. These enantiomerically pure forms have the potential to be used in asymmetric synthesis. For example, chiral amino alcohols derived from similar structures are valuable building blocks in asymmetric synthesis, enabling the production of enantiopure compounds with high optical purity. mdpi.com The development of chiral ligands from such frameworks is an active area of research, leading to catalysts for a variety of asymmetric transformations.
Investigation in Polymerization Chemistry
The application of this compound in polymerization chemistry is not extensively reported in the available scientific literature. However, its chemical structure suggests potential indirect roles in this field.
One plausible application is its use as a precursor for the synthesis of polymerization initiators. Tertiary aryl alcohols can react with hydroperoxides in the presence of an acid catalyst to form organic peroxides. These peroxides are widely used as a source of free radicals to initiate the polymerization of unsaturated monomers in the polymer industry.
Additionally, certain aryl alcohols, particularly benzyl (B1604629) alcohols, can be prone to polymerization under acidic conditions. google.com This reactivity suggests that while the compound could potentially be modified to act as a monomer, its stability under various polymerization conditions would need to be carefully evaluated. The tertiary nature of the alcohol group, combined with the electronic effects of the methoxy-substituted ring, would influence its reactivity and potential utility in polymerization processes.
Applications in Enzymatic Transformations and Biocatalysis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing high selectivity under mild conditions. While studies focusing specifically on this compound are limited, the broader class of aryl propanols is a common substrate for various enzymatic transformations.
Enzymes such as lipases and alcohol dehydrogenases (ADHs) are frequently employed for the kinetic resolution of racemic secondary alcohols that are structurally related to the target compound.
Lipases: These enzymes catalyze the stereoselective acylation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, lipases from Candida antarctica (CAL-B) and Pseudomonas species are highly effective in the resolution of various aryl-containing secondary alcohols.
Alcohol Dehydrogenases (ADHs): These oxidoreductases can perform stereoselective oxidation of one alcohol enantiomer to a ketone or the stereoselective reduction of a ketone to a single alcohol enantiomer. Multi-enzyme cascades combining ADHs have been developed for the synthesis of all possible stereoisomers of substituted propanediols from achiral starting materials.
The table below summarizes common enzymatic transformations performed on analogous aryl propanol (B110389) substrates.
| Enzyme Class | Enzyme Example | Substrate Type | Transformation | Typical Outcome |
| Lipase (B570770) | Candida antarctica lipase B (CAL-B) | Racemic secondary aryl alcohol | Kinetic Resolution via Acylation | Enantioenriched alcohol and enantioenriched acetate |
| Lipase | Pseudomonas fluorescens lipase | Racemic halo-substituted propan-2-ol | Kinetic Resolution via Acylation | High enantioselectivity (E > 180) |
| Alcohol Dehydrogenase (ADH) | ADH from Rhodococcus ruber | Prochiral aryl ketone | Asymmetric Reduction | Enantiopure secondary alcohol |
| Alcohol Dehydrogenase (ADH) | ADH from Lactobacillus brevis | Prochiral aryl ketone | Asymmetric Reduction | High conversion and stereoselectivity |
| Amine Transaminase (ATA) | ATA from Chromobacterium violaceum | 1-Arylpropan-2-one | Asymmetric Transamination | Chiral 1-arylpropan-2-amine (>99% ee) |
These examples demonstrate the significant potential for enzymes to act on functional groups present in and around the this compound scaffold, suggesting that future biocatalytic applications could be developed for its derivatives or for its synthesis.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)propan-2-ol, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. For example, reacting 2-methoxyacetophenone with methylmagnesium bromide in anhydrous ether under reflux, followed by acid quenching. Optimization includes controlling stoichiometry (1:1.2 ketone:Grignard reagent), temperature (0–5°C initial, then room temperature), and inert atmosphere (argon/nitrogen). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate 8:2) is critical to isolate the tertiary alcohol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- GC-MS : To assess purity (>98%) and detect volatile byproducts.
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy group at C2, tertiary alcohol resonance at δ 1.5–1.7 ppm).
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and methoxy (∼1250 cm⁻¹) stretches.
- Melting/Boiling Point Analysis : Compare with literature values (e.g., bp ~216°C at 760 mmHg ). Discrepancies may indicate impurities .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential vapor inhalation risks (P305+P351+P338 if exposed ).
- Storage : -20°C in amber glass under nitrogen to prevent oxidation. Shelf life: 1–2 years .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the reported thermodynamic properties of this compound?
- Methodological Answer : Discrepancies in boiling points or solubility may arise from impurities or measurement techniques. Use:
- Quantum Chemistry Simulations : DFT (B3LYP/6-311+G(d,p)) to calculate enthalpy of vaporization and compare with experimental data.
- QSPR Models : Correlate molecular descriptors (polarizability: ~16.5×10⁻²⁴ cm³ ) with observed properties.
- Statistical Analysis : Apply the Nelder-Mead simplex method to optimize parameter fitting and identify outliers in datasets.
Q. What strategies can mitigate side reactions during the synthesis of this compound derivatives for medicinal chemistry applications?
- Methodological Answer : Common side reactions include ether cleavage or oxidation. Mitigation involves:
- Protecting Groups : Temporarily block the hydroxyl group with TMSCl before functionalizing the aromatic ring.
- Catalyst Screening : Use Pd/C or zeolites to direct regioselectivity in cross-coupling reactions.
- Reaction Monitoring : In situ FT-IR or HPLC to track intermediate formation (e.g., ketone intermediates from over-oxidation) .
Q. How does the electronic environment of the methoxy group influence the reactivity of this compound in photochemical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
